![molecular formula C5H7N3S B3352158 6-Methyl-3-(methylthio)-1,2,4-triazine CAS No. 42836-95-3](/img/structure/B3352158.png)
6-Methyl-3-(methylthio)-1,2,4-triazine
Overview
Description
6-Methyl-3-(methylthio)-1,2,4-triazine, commonly known as MMT, is a heterocyclic organic compound that has been widely used in scientific research. MMT is a triazine derivative that has a high affinity for metal ions, making it useful for various applications in chemistry, biochemistry, and medicine.
Scientific Research Applications
Nucleophilic Substitution and Molecular Transformations
The compound 6-Methyl-3-(methylthio)-1,2,4-triazine and its derivatives have been studied for their reactivity in nucleophilic substitution reactions. Huang (1985) discovered that the compound undergoes transformation under specific conditions, leading to various products with potential utility in chemical synthesis (Huang, 1985).
Structural Analysis via X-ray Method
The molecular structure of derivatives of 6-Methyl-3-(methylthio)-1,2,4-triazine has been determined using the X-ray method. The study by Ayato et al. (1981) provided insights into the crystalline structure of these compounds, which can be fundamental in understanding their chemical properties and potential applications (Ayato et al., 1981).
Anticoccidial Activity
Shibamoto and Nishimura (1986) investigated the synthesis of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, structurally similar to 6-Methyl-3-(methylthio)-1,2,4-triazine. They found that these compounds exhibit anticoccidial activity, indicating potential use in veterinary medicine or as agrochemicals (Shibamoto & Nishimura, 1986).
Carbon-13 NMR Spectroscopy for Methylation Analysis
The utility of carbon-13 nuclear magnetic resonance spectroscopy in analyzing methylation products of 3-methylthio-1,2,4-triazin-5(2H)-one, closely related to 6-Methyl-3-(methylthio)-1,2,4-triazine, has been demonstrated by Jacobsen and Rose (1985). This technique offers a precise method for studying the chemical behavior of triazine derivatives in research settings (Jacobsen & Rose, 1985).
Synthesis of Novel Heterocyclic Systems
The synthesis of new heterocyclic systems, including 7-Methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, has been explored. This research, conducted by Labanauskas et al. (2004), shows the potential of 6-Methyl-3-(methylthio)-1,2,4-triazine derivatives in creating novel compounds with possible applications in various fields of chemistry (Labanauskas et al., 2004).
properties
IUPAC Name |
6-methyl-3-methylsulfanyl-1,2,4-triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-4-3-6-5(9-2)8-7-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBFDZVVAGGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500621 | |
Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42836-95-3 | |
Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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